

# Sourcing and Utilizing High-Purity Fmoc-(R)-Isoleucine: A Technical Guide

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## Compound of Interest

Compound Name: *fmoc-(r)-3-amino-2-hydroxypropionicacid*

Cat. No.: *B8717050*

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## Part 1: Strategic Sourcing & Supplier Landscape

### The Target Molecule

Fmoc-(R)-isoleucine (Fmoc-D-isoleucine) is the protected derivative of (2R)-3-amino-2-hydroxypropanoic acid.<sup>[1]</sup> Unlike standard

-amino acids, isoleucine is a

-amino acid derivative with the amine on the

-carbon and a hydroxyl group on the chiral

-carbon.

- Chemical Name: (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid
- Stereochemistry: (R)-configuration (corresponds to D-isoleucine).
- Critical Application: Synthesis of Taxol side-chain analogs, protease inhibitors, and depsipeptides.

- CAS Registry (Generic/DL): 161125-36-6 (Note: Most catalog items are DL; specific enantiomers often require custom synthesis or specialized chiral vendors).

## Supplier Evaluation Matrix

Due to the rarity of the enantiopure (R)-form in standard catalogs (which typically stock the DL-racemate), researchers must validate suppliers using a rigorous "Chain of Chirality" audit.

### Tier 1: Specialized Chiral & Peptide Manufacturers

These vendors synthesize from enantiopure precursors (e.g., D-Serine or chiral resolution of isoserine).

- Watanabe Chemical (Japan): Known for high-purity non-standard amino acids.
- Iris Biotech (Germany): Specializes in peptidomimetics and chiral building blocks.
- Bachem (Switzerland): The gold standard for GMP-grade materials; likely requires a custom quote for this specific isomer.

### Tier 2: Catalog Aggregators (Caution Required)

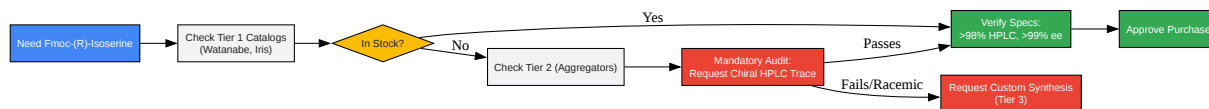
- Chem-Impex / Santa Cruz: Frequently list "Fmoc-DL-isoserine". Action: You must explicitly request a Certificate of Analysis (CoA) verifying specific rotation and chiral HPLC data for the (R)-enantiomer before purchase.

### Tier 3: Custom Synthesis Services

- Enamine / WuXi AppTec: Recommended for bulk scale-up (>100g) where specific enantiomeric excess (ee) >99% is mandatory.

## Supplier Vetting Logic (DOT Visualization)

The following decision tree outlines the logic for selecting a supplier based on purity requirements and scale.



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Figure 1: Strategic sourcing workflow for ensuring enantiomeric purity of Fmoc-(R)-isoserine.

## Part 2: Technical Specifications & Quality Control

### The "High-Purity" Standard

For pharmaceutical research, "purity" is multidimensional. A simple reverse-phase HPLC trace is insufficient because it cannot detect enantiomeric impurities.

Parameter	Specification	Criticality	Method
Chemical Purity		High	RP-HPLC (C18)
Enantiomeric Purity	ee	Critical	Chiral HPLC / GC
Water Content		Medium	Karl Fischer
Free Amine		High	Ninhydrin / TLC
Specific Rotation	Matches Ref Std	High	Polarimetry

### QC Protocol: Chiral HPLC Method

Objective: Quantify the presence of the (S)-enantiomer (L-isoserine derivative).

- Column: Chiralpak AD-H or IA (Amylose-based stationary phases are preferred for Fmoc-amino acids).
- Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).

- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (targeting the Fmoc chromophore).
- Self-Validation: Inject a racemic mixture (Fmoc-DL-isoserine) first to establish separation resolution ( ). Then inject the sample.

## Part 3: Application Protocols (SPPS)

### The Challenge: Hydroxyl Group Interference

Fmoc-(R)-isoserine contains a secondary hydroxyl group at the

-position. In Solid-Phase Peptide Synthesis (SPPS), this group presents two risks:

- O-Acylation: The hydroxyl can act as a nucleophile, reacting with the next activated amino acid, leading to branched peptides (depsipetides).
- Racemization: Activation of the carboxyl group can increase the acidity of the -proton, leading to epimerization, although this is less pronounced in -amino acids than in -amino acids.

### Protocol: Coupling Fmoc-(R)-Isoserine-OH (Unprotected Side Chain)

If using the version with a free hydroxyl group (cheaper, common), use the following protocol to minimize O-acylation.

Reagents:

- Coupling Agent: DIC (Diisopropylcarbodiimide) / Oxyma Pure.
- Solvent: DMF (N,N-Dimethylformamide).

- Avoid: DMAP (4-Dimethylaminopyridine) – it catalyzes O-acylation.

#### Step-by-Step Workflow:

- Dissolution: Dissolve Fmoc-(R)-isoserine (3 eq) and Oxyma Pure (3 eq) in DMF.
- Activation: Add DIC (3 eq). Do not pre-activate for more than 2 minutes.
- Coupling: Add immediately to the resin. Shake for 45–60 minutes.
- Capping (Crucial): After coupling, perform a capping step (Acetic Anhydride/Pyridine) to block any unreacted amines, though this does not fix O-acylation.
- O-Acylation Check: If the next amino acid couples to the hydroxyl, the mass spec will show +AA mass. To prevent this, use Fmoc-(R)-Isoserine(tBu)-OH if available.

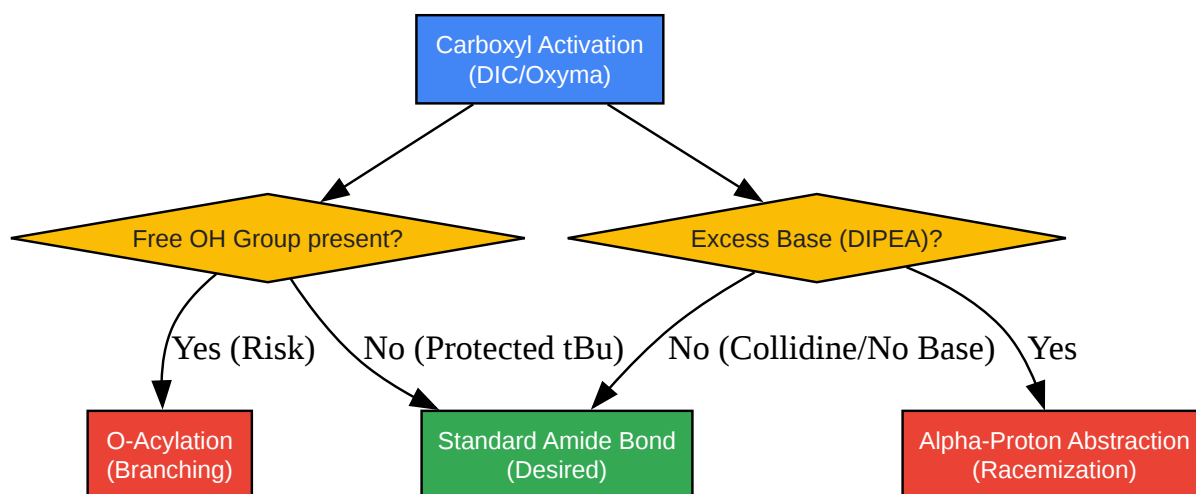
## Protocol: Preventing Racemization

Racemization is driven by base.

- Rule: Use the weakest base possible. Collidine is preferred over DIPEA.
- Rule: Avoid phosphonium salts (PyBOP) if possible; Uronium salts (HATU/HBTU) are acceptable only if the base equivalent is strictly controlled (1.0 eq relative to AA).

## Logical Pathway of Side Reactions (DOT Visualization)

This diagram illustrates the mechanistic risks during the coupling step.



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Figure 2: Mechanistic pathways showing risks of O-acylation and racemization during coupling.

## References

- Isoserine Structure & Isomerism: National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11267, Isoserine. Retrieved from [[Link](#)]
- Chiral Separation of Fmoc-Amino Acids: Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC  $\alpha$ -Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [[Link](#)][2]

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## Sources

1. [chemimpex.com](http://chemimpex.com) [[chemimpex.com](http://chemimpex.com)]
2. [phenomenex.com](http://phenomenex.com) [[phenomenex.com](http://phenomenex.com)]

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